
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the fluorination of a benzodiazole precursor followed by carboxylation and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale .
化学反応の分析
Types of Reactions
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
科学的研究の応用
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, although not currently used in treatments.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride: Similar in structure but differs in the position of the carboxylic acid group.
Other Benzodiazoles: Compounds with similar core structures but different functional groups.
Uniqueness
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties .
特性
分子式 |
C8H6ClFN2O2 |
|---|---|
分子量 |
216.60 g/mol |
IUPAC名 |
6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7;/h1-3H,(H,10,11)(H,12,13);1H |
InChIキー |
NRCNFXCHQHRRME-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)
![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
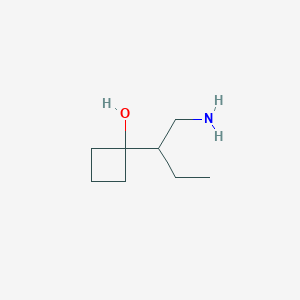
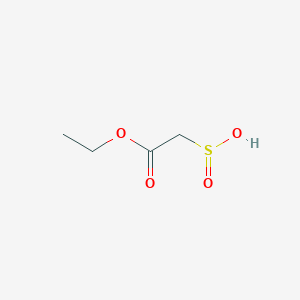

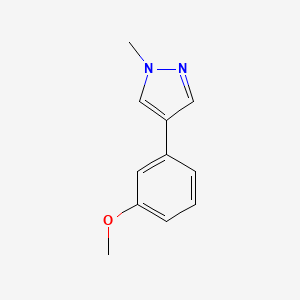
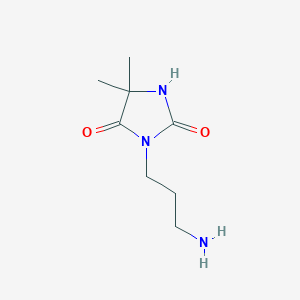

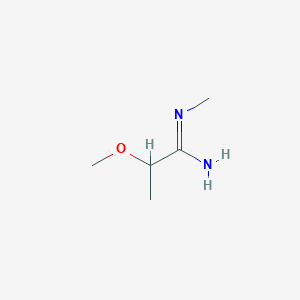
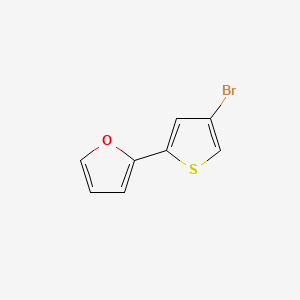
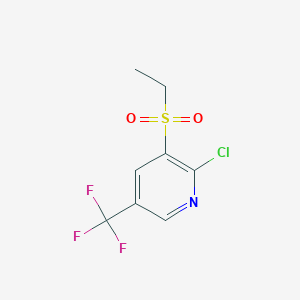
![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

